molecular formula C24H20Cl2N4OS B11972491 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11972491
M. Wt: 483.4 g/mol
InChI Key: YZQNHRZPTVVVDQ-UVHMKAGCSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H20Cl2N4OS and a molecular weight of 483.423 g/mol . This compound is known for its unique chemical structure, which includes a benzimidazole ring, a dichlorophenyl group, and an acetohydrazide moiety.

Preparation Methods

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves several steps. One common synthetic route includes the condensation of 2,6-dichlorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20Cl2N4OS/c1-16-9-11-17(12-10-16)14-30-22-8-3-2-7-21(22)28-24(30)32-15-23(31)29-27-13-18-19(25)5-4-6-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+

InChI Key

YZQNHRZPTVVVDQ-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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